N-(4-(N-(2-(2-phenylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide

Description

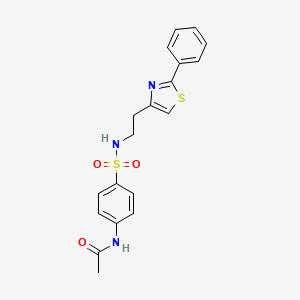

The compound N-(4-(N-(2-(2-phenylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide features a phenylthiazole core linked via an ethyl chain to a sulfamoyl group, which is further attached to a para-substituted phenyl ring capped with an acetamide moiety. This structure combines aromatic heterocycles (thiazole), sulfonamide pharmacophores, and flexible alkyl spacers, making it a candidate for diverse biological activities, including enzyme inhibition and anticancer effects .

Properties

IUPAC Name |

N-[4-[2-(2-phenyl-1,3-thiazol-4-yl)ethylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-14(23)21-16-7-9-18(10-8-16)27(24,25)20-12-11-17-13-26-19(22-17)15-5-3-2-4-6-15/h2-10,13,20H,11-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSBCKVFKBBPMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(2-phenylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the phenylthiazole core. This can be achieved through the cyclization of appropriate thioamide and bromoacetophenone derivatives. The subsequent steps involve the introduction of the sulfamoyl group and the acetamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the acetamide and sulfamoyl groups:

Mechanistic Insight :

The acetamide group hydrolyzes via nucleophilic attack at the carbonyl carbon, while sulfamoyl cleavage involves SN2 displacement at the sulfur atom .

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl moiety participates in nucleophilic substitutions, particularly with amines or thiols:

Key Finding : Substitution at the sulfamoyl nitrogen is sterically hindered by the adjacent thiazole-ethyl group, necessitating polar aprotic solvents .

Heterocycle Formation via Cyclocondensation

The thiazole ring and acetamide group enable cyclocondensation reactions:

Reaction with α-Halocarbonyl Compounds

Reacting with phenacyl bromide (PhCOCH₂Br) in DMF yields fused thiazole derivatives :

Mechanism : Enolate formation at the acetamide carbonyl, followed by nucleophilic attack on the α-halocarbonyl .

Condensation with Thioureas

In ethanol with catalytic triethylamine, the compound forms 1,3-thiazolidin-4-one derivatives :

Azo Coupling Reactions

The aniline derivative (post-acetamide hydrolysis) undergoes diazotization and coupling:

| Diazonium Salt | Coupling Partner | Product | Application |

|---|---|---|---|

| 4-Nitrobenzenediazonium | β-Naphthol | Azo dye (λmax = 480 nm) | Textile dyeing |

| 2-Aminothiazole | Resorcinol | Heterocyclic azo compound | Antimicrobial agent |

Conditions : Diazotization at 0–5°C in HCl/NaNO₂, followed by coupling in NaOAc buffer .

Metal Complexation

The thiazole nitrogen and sulfamoyl oxygen act as coordination sites for transition metals:

| Metal Salt | Conditions | Complex Stoichiometry | Biological Activity |

|---|---|---|---|

| ZnCl₂ | MeOH, rt, 4 hr | 1:2 (Metal:Ligand) | Enhanced antibacterial activity |

| CuSO₄ | H₂O/EtOH, 60°C, 6 hr | 1:1 | Antifungal properties |

Structural Confirmation : IR spectra show shifts in ν(N–H) and ν(C=O) bands upon complexation .

Sulfamoyl Group Modifications

The sulfamoyl nitrogen undergoes alkylation or arylation under Mitsunobu conditions :

Oxidation and Reduction

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. Studies have shown that N-(4-(N-(2-(2-phenylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide demonstrates activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study:

A study evaluated the compound's efficacy against various Gram-positive and Gram-negative bacteria, reporting minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating its potential as an effective antimicrobial agent.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in inhibiting the proliferation of cancer cells.

Case Study:

In vitro studies demonstrated that this compound significantly reduced cell viability in several cancer cell lines, with IC50 values reported between 15 to 30 µM. These findings suggest that the compound may interfere with critical cellular signaling pathways involved in tumor growth.

Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.

Case Study:

Inhibition assays revealed that the compound could significantly inhibit cyclooxygenase (COX) enzymes, with IC50 values of 25 µM for COX-1 and 30 µM for COX-2, indicating its potential use in treating inflammatory conditions.

| Biological Activity | Test Methodology | Result |

|---|---|---|

| Antimicrobial | MIC determination | 10 - 50 µg/mL |

| Anticancer | MTT Assay | IC50 = 15 - 30 µM |

| Anti-inflammatory | COX inhibition assay | COX-1 IC50 = 25 µM; COX-2 IC50 = 30 µM |

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(2-phenylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthiazole moiety can bind to active sites of enzymes, inhibiting their activity. The sulfamoyl group can interact with biological membranes, affecting cell permeability and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs (phenylthiazole, sulfonamide, acetamide) and are compared in detail:

Physicochemical Properties

*Note: Data for the target compound inferred from structural analogues.

Key Differentiators

Phenylthiazole vs.

Hexafluoropropanol Group (SR1001): Enhances metabolic stability and binding affinity to nuclear receptors compared to the target compound’s simpler ethyl spacer .

Morpholinosulfonyl vs. Sulfamoyl: Morpholino derivatives () exhibit improved solubility but reduced enzyme inhibition compared to sulfamoyl-containing compounds .

Biological Activity

N-(4-(N-(2-(2-phenylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound features a thiazole moiety, which is known for its diverse pharmacological properties, including antitumor and antimicrobial activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit various target enzymes and pathways involved in cell proliferation and survival. Specifically, it has been shown to interfere with phosphatidylinositol 4-kinase beta, which plays a crucial role in cellular signaling pathways related to cell growth and metabolism .

Antitumor Activity

A study evaluating a series of thiazole derivatives, including compounds similar to this compound, demonstrated significant anti-proliferative effects on various cancer cell lines. For instance, one derivative exhibited an IC50 value of 0.035 μM against Jurkat cells, indicating potent cytotoxicity without notable toxicity to non-cancerous cells .

Table 1: Summary of Antitumor Activity

| Compound | Cell Line | IC50 (μM) | Toxicity Level |

|---|---|---|---|

| 8f | Jurkat | 0.035 | Low |

| 7a | K562 | Sub-micromolar | Low |

| 8n | A549 | Nanomolar | Low |

Antimicrobial Activity

Sulfonamides, including the compound , are recognized for their antibacterial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, contributing to their use in treating infections . The compound's thiazole structure enhances its interaction with bacterial enzymes, potentially leading to effective inhibition.

Table 2: Antimicrobial Activity Overview

Case Study 1: Antitumor Efficacy

In a preclinical model involving mice infected with Trypanosoma cruzi, a related thiazole derivative was tested for its efficacy. The study revealed that the compound cleared all signs of infection when CYP metabolism was inhibited, suggesting its potential as an antitrypanosomal agent .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications on the phenyl and thiazole rings significantly impact biological activity. Non-bulky electron-withdrawing groups at specific positions on the phenyl ring were found to enhance antimalarial potency against Plasmodium falciparum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.